molecular formula C22H29BrN2O4 B14692108 Propiophenone, 3',4'-dimethoxy-3-(4-(o-methoxyphenyl)-1-piperazinyl)-, monohydrobromide CAS No. 23771-30-4

Propiophenone, 3',4'-dimethoxy-3-(4-(o-methoxyphenyl)-1-piperazinyl)-, monohydrobromide

Katalognummer: B14692108
CAS-Nummer: 23771-30-4
Molekulargewicht: 465.4 g/mol
InChI-Schlüssel: XSRCNSRCKQBCFX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Propiophenone, 3’,4’-dimethoxy-3-(4-(o-methoxyphenyl)-1-piperazinyl)-, monohydrobromide is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Propiophenone, 3’,4’-dimethoxy-3-(4-(o-methoxyphenyl)-1-piperazinyl)-, monohydrobromide typically involves multiple steps, including the formation of the piperazine ring and subsequent functionalization. Common reagents used in the synthesis may include methoxybenzene derivatives, piperazine, and various catalysts. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as crystallization, distillation, and chromatography are often employed to purify the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Propiophenone, 3’,4’-dimethoxy-3-(4-(o-methoxyphenyl)-1-piperazinyl)-, monohydrobromide can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction could produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Propiophenone, 3’,4’-dimethoxy-3-(4-(o-methoxyphenyl)-1-piperazinyl)-, monohydrobromide has several scientific research applications, including:

    Chemistry: Studied for its reactivity and potential as a building block for more complex molecules.

    Biology: Investigated for its interactions with biological systems and potential therapeutic effects.

    Medicine: Explored for its pharmacological properties and potential use in drug development.

    Industry: Used in the synthesis of other chemical compounds and materials.

Wirkmechanismus

The mechanism of action of Propiophenone, 3’,4’-dimethoxy-3-(4-(o-methoxyphenyl)-1-piperazinyl)-, monohydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other piperazine derivatives with varying substituents. Examples include:

  • 1-(3,4-Dimethoxyphenyl)piperazine
  • 1-(4-Methoxyphenyl)piperazine

Uniqueness

Propiophenone, 3’,4’-dimethoxy-3-(4-(o-methoxyphenyl)-1-piperazinyl)-, monohydrobromide is unique due to its specific combination of functional groups, which may confer distinct pharmacological properties compared to other piperazine derivatives.

Eigenschaften

CAS-Nummer

23771-30-4

Molekularformel

C22H29BrN2O4

Molekulargewicht

465.4 g/mol

IUPAC-Name

1-(3,4-dimethoxyphenyl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-1-one;hydrobromide

InChI

InChI=1S/C22H28N2O4.BrH/c1-26-20-7-5-4-6-18(20)24-14-12-23(13-15-24)11-10-19(25)17-8-9-21(27-2)22(16-17)28-3;/h4-9,16H,10-15H2,1-3H3;1H

InChI-Schlüssel

XSRCNSRCKQBCFX-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C=C(C=C1)C(=O)CCN2CCN(CC2)C3=CC=CC=C3OC)OC.Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.